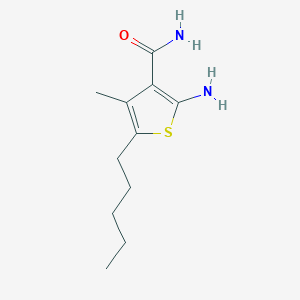

2-Amino-4-methyl-5-pentylthiophene-3-carboxamide

Description

BenchChem offers high-quality 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-methyl-5-pentylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-3-4-5-6-8-7(2)9(10(12)14)11(13)15-8/h3-6,13H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQJLEHAVQKWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(S1)N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-4-methyl-5-pentylthiophene-3-carboxamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its unique electronic and steric properties make it a valuable bioisostere for the benzene ring, often leading to improved pharmacological profiles.[2] Within the diverse family of thiophene derivatives, 2-aminothiophenes have garnered significant attention due to their synthetic accessibility and their role as versatile intermediates in the synthesis of complex heterocyclic systems.[3][4][5] This guide provides a comprehensive overview of the chemical properties of a representative member of this class, 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, offering insights into its synthesis, reactivity, and potential applications for researchers in drug discovery and development. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably extrapolated from the well-established chemistry of its structural analogs.

Synthesis via the Gewald Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] This one-pot, multi-component condensation reaction offers a convergent and atom-economical route to this important class of heterocycles.[4][7]

Reaction Principle

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide in the presence of elemental sulfur and a base.[6] For the synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, the logical starting materials would be 2-octanone, cyanoacetamide, and elemental sulfur.

Proposed Synthetic Protocol

-

To a stirred solution of 2-octanone (1.0 eq) and cyanoacetamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of a base, such as triethylamine or morpholine (0.1-0.2 eq).

-

Heat the reaction mixture at a temperature ranging from room temperature to 50°C for 2-4 hours. Microwave irradiation has been shown to accelerate this reaction.[6][8]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.

-

The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide.

Reaction Mechanism

The mechanism of the Gewald reaction is well-elucidated and proceeds through several key steps:[3][6][9]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between 2-octanone and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[6]

-

Sulfur Addition: The elemental sulfur (S₈) is attacked by the enolate of the Knoevenagel product, leading to a thiolate intermediate.[3][9]

-

Cyclization and Tautomerization: The thiolate then undergoes intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene product.[6]

Caption: The Gewald reaction mechanism for the synthesis of the target molecule.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₈N₂OS |

| Molecular Weight | 226.34 g/mol |

| Appearance | Likely a pale yellow to white solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.[2] |

Spectroscopic Characterization

The structure of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl group (a triplet for the terminal methyl and multiplets for the methylene protons), a singlet for the C4-methyl group, broad singlets for the amino (NH₂) and carboxamide (CONH₂) protons, and potentially a singlet for the thiophene C5 proton if it were present (in this case, it is substituted).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pentyl and methyl groups, as well as four distinct signals for the thiophene ring carbons and a signal for the carbonyl carbon of the carboxamide.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino and amide groups (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-N stretching.[10]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 226, corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization

2-Amino-4-methyl-5-pentylthiophene-3-carboxamide is a versatile building block for the synthesis of more complex heterocyclic systems, primarily due to the reactivity of the 2-amino and 3-carboxamide functional groups.[11][12]

Synthesis of Thieno[2,3-d]pyrimidines

A prominent reaction of 2-aminothiophene-3-carboxamides is their cyclocondensation with various reagents to form thieno[2,3-d]pyrimidines.[11][13] This fused heterocyclic system is of significant interest in medicinal chemistry due to its wide range of biological activities.[14]

For instance, reaction with an aldehyde in the presence of an acid catalyst can lead to the formation of a dihydropyrimidine ring, which can be subsequently oxidized to the aromatic thieno[2,3-d]pyrimidine.

Caption: Synthesis of thieno[2,3-d]pyrimidines from the target molecule.

Potential Biological and Pharmacological Significance

The thiophene nucleus is a key component in a multitude of pharmacologically active molecules.[1][2][15] Substituted 2-aminothiophenes, in particular, have been reported to possess a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: Many thiophene derivatives have shown potent activity against various strains of bacteria and fungi.[5][16]

-

Anti-inflammatory Activity: Some substituted thiophenes have demonstrated significant anti-inflammatory properties.[17][18]

-

Anticancer Activity: The thiophene scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their potential as antitumor drugs.[17][19][20]

-

Antioxidant Activity: Certain thiophene-2-carboxamide derivatives have exhibited notable antioxidant properties.[13][21]

Given the established biological profile of the 2-aminothiophene-3-carboxamide scaffold, it is highly probable that 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide and its derivatives could serve as valuable leads for the development of new therapeutic agents.

Conclusion

2-Amino-4-methyl-5-pentylthiophene-3-carboxamide represents a synthetically accessible and chemically versatile molecule within the important class of 2-aminothiophenes. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups make it an attractive starting material for the construction of more complex, biologically relevant heterocyclic systems. The proven pharmacological potential of the thiophene nucleus suggests that this compound and its derivatives are promising candidates for further investigation in the fields of medicinal chemistry and drug discovery.

References

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

- Gewald reaction. Wikipedia.

- Gewald reaction: synthesis, properties and applic

- Gewald Reaction. Organic Chemistry Portal.

- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Vari

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- Therapeutic importance of synthetic thiophene. PMC - PubMed Central.

- Chapter 11: Synthesis, Properties, and Biological Applic

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- Tetra substituted thiophenes as anti-inflammatory agents: Exploitation of analogue-based drug design | Request PDF.

- Preparation method of derivatives of 2-aminothiophene-3 formamide.

- (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds.

- Synthesis and Pharmacological Study of Thiophene Deriv

- 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Benchchem.

- Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxyl

- 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4. Benchchem.

- Two biologically active thiophene-3-carboxamide deriv

- Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. The Royal Society of Chemistry.

- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxyl

- 2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide. PubChem.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.

- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Methyl 3-amino-4-methylthiophene-2-carboxyl

- Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. impactfactor.org [impactfactor.org]

- 20. staff.najah.edu [staff.najah.edu]

- 21. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, a substituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug development. The document elucidates the prevalent and highly efficient Gewald reaction as the primary synthetic pathway. A detailed, step-by-step experimental protocol is presented, accompanied by a thorough discussion of the reaction mechanism, causality behind experimental choices, and optimization strategies. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the 2-Aminothiophene Scaffold

Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical sciences.[1][2] Their molecular framework serves as a versatile scaffold, and their incorporation into larger molecules has been associated with a wide array of biological activities, including antiproliferative, antiviral, antifungal, and antibacterial properties.[1][3] The title compound, 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, is a prime example of this privileged structure, featuring functional groups that are amenable to further chemical modifications for the development of new therapeutic agents.[3] The amino and carboxamide moieties provide reactive sites for the construction of more complex molecular architectures, such as thieno[2,3-d]pyrimidines, which are also of significant pharmacological interest.[3][4]

The Gewald Reaction: A Convergent and Efficient Synthetic Approach

The most established and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6] This multicomponent, one-pot synthesis is prized for its operational simplicity, the ready availability of starting materials, and its ability to generate molecular complexity in a single step.[5][7] The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester or related activated nitrile, and elemental sulfur in the presence of a basic catalyst.[6][7]

For the specific synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, the requisite starting materials are:

-

2-Heptanone: This ketone provides the carbon backbone that will become the 4-methyl and 5-pentyl substituents on the thiophene ring.

-

2-Cyanoacetamide: This activated methylene compound furnishes the C2, C3, the 2-amino group, and the 3-carboxamide functionality of the thiophene ring.[8][9]

-

Elemental Sulfur (S₈): This serves as the source of the sulfur atom for the formation of the thiophene heterocycle.

-

Base Catalyst: An organic base, such as triethylamine or morpholine, is crucial for facilitating the initial condensation and subsequent steps of the reaction.

Mechanistic Insights into the Gewald Synthesis Pathway

The mechanism of the Gewald reaction has been the subject of detailed study and is understood to proceed through a series of well-defined steps.[1][6][10] A comprehensive understanding of this mechanism is vital for optimizing reaction conditions and troubleshooting potential synthetic challenges.

The synthesis pathway can be delineated as follows:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-heptanone) and the active methylene compound (2-cyanoacetamide).[1][6] The base deprotonates the α-carbon of 2-cyanoacetamide, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of 2-heptanone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[11]

-

Sulfur Addition: Elemental sulfur, typically in its S₈ crown form, is then added to the reaction mixture. The α,β-unsaturated nitrile intermediate is deprotonated by the base at the γ-position, forming a resonance-stabilized anion. This anion acts as a nucleophile, attacking and opening the S₈ ring to form a polysulfide intermediate.[1][12]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. The terminal sulfur atom attacks the nitrile carbon, leading to the formation of a five-membered ring. This is followed by a series of proton transfers and tautomerization steps, ultimately leading to the aromatization of the ring to form the thermodynamically stable 2-aminothiophene product.[6][12] The aromatization is the primary driving force for the overall reaction.[10][12]

Visualization of the Synthesis Pathway

Caption: The Gewald reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide.

Materials and Equipment:

-

2-Heptanone

-

2-Cyanoacetamide

-

Elemental Sulfur (powder)

-

Triethylamine

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanoacetamide (1.0 eq) and absolute ethanol (50 mL). Stir the mixture until the solid is completely dissolved.

-

Addition of Reagents: To the stirred solution, add 2-heptanone (1.0 eq), elemental sulfur (1.05 eq), and triethylamine (1.0 eq).

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature. Further cool the mixture in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying and Purification: Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide as a solid.

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| 2-Cyanoacetamide | 1.0 eq | |

| 2-Heptanone | 1.0 eq | |

| Elemental Sulfur | 1.05 eq | A slight excess is often used. |

| Triethylamine | 1.0 eq | Catalyst |

| Solvent | ||

| Ethanol | 50 mL | Per 1.0 eq of limiting reagent. |

| Reaction Conditions | ||

| Temperature | Reflux (~78-80 °C) | |

| Reaction Time | 2-4 hours | Monitor by TLC for completion. |

| Expected Yield | 75-90% | Yields can vary based on scale and purity. |

Conclusion

The Gewald reaction provides a robust and efficient pathway for the synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide. This technical guide has detailed the synthetic strategy, elucidated the underlying reaction mechanism, and provided a practical, step-by-step experimental protocol. The versatility of the 2-aminothiophene scaffold continues to make it a focal point in the design and development of novel therapeutic agents. The methodologies described herein offer a solid foundation for researchers to synthesize this and related compounds for further investigation in drug discovery programs.

References

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

- Various Authors. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Multiple Sources.

-

Organic Chemistry Portal. Gewald Reaction. [Link]

- Sharma, J., & Champagne, P. (2024).

- Various Authors. (2024).

-

Wikipedia. Gewald reaction. [Link]

- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

- Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.

- International Journal of Pharmacy and Biological Sciences. (2013).

- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.

- Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds.

- BenchChem. (2025). Knoevenagel Condensation of N-(tert-butyl)-2-cyanoacetamide.

- MDPI. (2003).

- ResearchG

- BenchChem. 2-Amino-5-methylthiophene-3-carboxamide | 51486-03-4.

- Stec, J., et al. (2023). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes.

- BenchChem. 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

Gewald synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide

Ein technischer Leitfaden für die Gewald-Synthese von 2-Amino-4-methyl-5-pentylthiophen-3-carboxamid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Gewald-Reaktion, die speziell auf die Synthese von 2-Amino-4-methyl-5-pentylthiophen-3-carboxamid zugeschnitten ist. 2-Aminothiophene sind eine entscheidende Klasse von Heterozyklen, die in der pharmazeutischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten von großer Bedeutung sind.[1][2] Dieses Dokument dient als umfassende Ressource für Wissenschaftler und beschreibt den zugrunde liegenden Mechanismus, ein validiertes experimentelles Protokoll, Strategien zur Optimierung und Fehlerbehebung sowie wichtige Sicherheitsaspekte. Ziel ist es, Forschern das nötige Wissen zu vermitteln, um diese wichtige Synthese mit hoher Effizienz und Reproduzierbarkeit durchzuführen.

Einleitung: Die Bedeutung der Gewald-Reaktion

Die 1961 von Karl Gewald entwickelte Gewald-Reaktion ist eine leistungsstarke und vielseitige Mehrkomponentenreaktion zur Synthese hochsubstituierter 2-Aminothiophene.[3][4] Ihre Effizienz ergibt sich aus der Fähigkeit, in einem einzigen Schritt (One-Pot-Verfahren) aus leicht verfügbaren Ausgangsmaterialien komplexe heterozyklische Strukturen aufzubauen: einem Carbonyl, einem α-aktivierten Nitril und elementarem Schwefel.[5][6] Die Milde der Reaktionsbedingungen und die breite Verfügbarkeit der Reagenzien tragen zur Vielseitigkeit dieser Reaktion bei.[3][4] Die synthetisierten 2-Aminothiophen-Strukturen sind wertvolle Bausteine für Agrochemikalien, Farbstoffe und insbesondere für pharmakologisch wirksame Verbindungen, die entzündungshemmende, antimikrobielle und antitumorale Eigenschaften aufweisen.[2][7][8]

Dieser Leitfaden konzentriert sich auf die gezielte Synthese von 2-Amino-4-methyl-5-pentylthiophen-3-carboxamid, einem Derivat, das die strukturellen Merkmale verkörpert, die durch die Gewald-Synthese zugänglich sind.

Der Gewald-Mechanismus: Ein detaillierter Einblick

Das Verständnis des Reaktionsmechanismus ist entscheidend für die Optimierung der Bedingungen und die Behebung potenzieller Probleme. Die Gewald-Reaktion verläuft in mehreren anerkannten Schritten, die thermodynamisch durch die Bildung des stabilen aromatischen Thiophenrings angetrieben werden.[5][9][10]

2.1 Kausale Analyse der Reaktandenwahl

-

2-Heptanon (Carbonyl-Komponente): Dieses Keton liefert das Kohlenstoffgerüst für die Positionen 4 und 5 des Thiophenrings. Die Methylgruppe wird zur 4-Methylgruppe und die Pentylkette zur 5-Pentylgruppe des Endprodukts.

-

Cyanoacetamid (α-aktiviertes Nitril): Diese Komponente ist entscheidend. Die aktivierte Methylengruppe ist ausreichend acide, um an der initialen Kondensation teilzunehmen. Die Nitrilgruppe (-CN) und die Amidgruppe (-CONH₂) sind für die anschließende Zyklisierung und die Bildung des 3-Carboxamid-Substituenten unerlässlich.[7]

-

Elementarer Schwefel (S₈): Als kostengünstige und reichlich vorhandene Schwefelquelle wird er in die Reaktion eingeführt, um das Heteroatom für den Thiophenring zu liefern.[11]

-

Morpholin (Basenkatalysator): Eine sekundäre Aminbase wie Morpholin ist der Katalysator der Wahl. Ihre Hauptaufgabe besteht darin, die initiale Knoevenagel-Kondensation zwischen dem 2-Heptanon und dem Cyanoacetamid zu ermöglichen, ohne eine Selbstkondensation des Ketons zu bewirken.[12][13]

2.2 Der schrittweise Mechanismus

Die Reaktion beginnt mit einer Knoevenagel-Kondensation, gefolgt von einer Schwefeladdition und einer abschließenden Zyklisierung.[14][15]

-

Knoevenagel-Kondensation: Die Reaktion wird durch die basenkatalysierte Kondensation von 2-Heptanon und Cyanoacetamid eingeleitet. Morpholin deprotoniert die aktive Methylengruppe des Cyanoacetamids, das dann nukleophil an die Carbonylgruppe des Ketons angreift. Eine anschließende Dehydratisierung führt zur Bildung des stabilen α,β-ungesättigten Nitril-Zwischenprodukts (2-Cyano-3-methyl-oct-2-enamid).[12][14]

-

Schwefelung und Zyklisierung: Das gebildete Zwischenprodukt wird von der Base an der Methylgruppe deprotoniert, wodurch ein Carbanion entsteht. Dieses Anion greift den S₈-Ring an und öffnet ihn, was zur Bildung eines Thiolat-Intermediats führt.[1][10] Dieses Thiolat greift dann intramolekular die Nitrilgruppe an.

-

Tautomerisierung und Aromatisierung: Nach der Zyklisierung führt eine Tautomerisierung zum endgültigen, thermodynamisch stabilen 2-Aminothiophen-Produkt.[14] Dieser letzte Schritt ist die treibende Kraft der gesamten Reaktionssequenz.[5][9]

Diagramm des Reaktionsmechanismus

Bildunterschrift: Mechanistischer Weg der Gewald-Synthese.

Syntheseprotokoll: 2-Amino-4-methyl-5-pentylthiophen-3-carboxamid

Dieses Protokoll ist als selbstvalidierendes System konzipiert und bietet eine detaillierte, schrittweise Methodik für eine reproduzierbare Synthese.

3.1 Materialien und Ausrüstung

-

Chemikalien: 2-Heptanon (≥98%), Cyanoacetamid (≥99%), Elementarer Schwefel (Pulver), Morpholin (≥99%), Ethanol (reinst), Ethylacetat, Hexan, Deionisiertes Wasser, Magnesiumsulfat (wasserfrei).

-

Ausrüstung: 250-mL-Rundkolben, Rückflusskühler, Heizpilz mit Magnetrührer, Scheidetrichter, Rotationsverdampfer, Apparatur zur Vakuumfiltration, Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F₂₅₄), UV-Lampe.

3.2 Stöchiometrie und Reagenzdaten

| Verbindung | Summenformel | Molmasse ( g/mol ) | Menge (mmol) | Masse/Volumen | Moläquivalente |

| 2-Heptanon | C₇H₁₄O | 114.19 | 50 | 5.71 g (6.96 mL) | 1.0 |

| Cyanoacetamid | C₃H₄N₂O | 84.08 | 50 | 4.20 g | 1.0 |

| Schwefel | S | 32.07 | 55 | 1.76 g | 1.1 |

| Morpholin | C₄H₉NO | 87.12 | 25 | 2.18 g (2.18 mL) | 0.5 |

| Ethanol | C₂H₅OH | 46.07 | - | 100 mL | - |

3.3 Schritt-für-Schritt-Verfahren

-

Reagenzienvorbereitung: In einem 250-mL-Rundkolben werden 2-Heptanon (5.71 g, 50 mmol), Cyanoacetamid (4.20 g, 50 mmol), Schwefelpulver (1.76 g, 55 mmol) und 100 mL Ethanol zusammengegeben.

-

Katalysatorzugabe: Fügen Sie unter Rühren Morpholin (2.18 mL, 25 mmol) zur Suspension hinzu.

-

Reaktion: Setzen Sie einen Rückflusskühler auf den Kolben und erhitzen Sie das Reaktionsgemisch unter kräftigem Rühren für 3-4 Stunden auf Rückflusstemperatur (ca. 80 °C).

-

Reaktionsüberwachung: Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden (Laufmittel z. B. Ethylacetat/Hexan 1:2). Das Verschwinden der Ausgangsmaterialien und das Erscheinen eines neuen, UV-aktiven Produkts zeigen den Fortschritt an.

-

Abkühlung und Fällung: Nach Abschluss der Reaktion lassen Sie das Gemisch auf Raumtemperatur abkühlen und kühlen es anschließend für eine Stunde in einem Eisbad. Das Produkt fällt oft als fester Niederschlag aus.[16]

-

Isolierung: Sammeln Sie den festen Niederschlag durch Vakuumfiltration und waschen Sie ihn gründlich mit kaltem Wasser, um Morpholinreste und andere wasserlösliche Verunreinigungen zu entfernen.[16]

3.4 Aufarbeitung und Reinigung

-

Extraktion (falls erforderlich): Wenn das Produkt nicht ausfällt, wird das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer entfernt. Der Rückstand wird in Ethylacetat (150 mL) aufgenommen und nacheinander mit Wasser (2 x 50 mL) und gesättigter Kochsalzlösung (50 mL) gewaschen.

-

Trocknung: Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel am Rotationsverdampfer.

-

Reinigung: Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser oder Toluol) oder durch Säulenchromatographie an Kieselgel gereinigt werden, um eine hohe Reinheit zu erzielen.[16]

Diagramm des experimentellen Arbeitsablaufs

Bildunterschrift: Allgemeiner experimenteller Arbeitsablauf für die Gewald-Synthese.

Prozessoptimierung und Fehlerbehebung

Obwohl die Gewald-Reaktion robust ist, können die Ausbeuten durch sorgfältige Optimierung der Parameter verbessert werden.

| Parameter | Empfehlung und Begründung | Mögliche Probleme | Lösung |

| Temperatur | Rückflusstemperatur des Lösungsmittels ist oft optimal. Zu niedrige Temperaturen verlangsamen die Reaktion. | Dimerisierung des α,β-ungesättigten Nitrils.[17] | Systematisches Temperaturscreening durchführen, um den optimalen Bereich zu finden.[17] |

| Lösungsmittel | Polare protische Lösungsmittel wie Ethanol oder Methanol sind typisch. DMF kann für weniger reaktive Substrate verwendet werden.[4] | Geringe Löslichkeit von Schwefel oder Reagenzien. | Auswahl eines Lösungsmittels, das alle Komponenten gut löst (z. B. Ethanol).[18] |

| Basenkatalysator | Morpholin ist effektiv. Triethylamin oder Piperidin sind Alternativen. Die Konzentration sollte katalytisch sein. | Geringe Ausbeute durch ineffiziente Knoevenagel-Kondensation. | Testen verschiedener Basen oder Anpassung der Konzentration.[17] |

| Reaktionszeit | Typischerweise 2-6 Stunden. Eine Überwachung mittels DC ist entscheidend, um eine Zersetzung des Produkts zu vermeiden. | Bildung von Nebenprodukten bei längeren Reaktionszeiten. | Reaktion stoppen, sobald das Ausgangsmaterial verbraucht ist. |

Sicherheitsaspekte

Bei der Durchführung dieser Synthese müssen Standard-Sicherheitsvorkehrungen im Labor getroffen werden:

-

Handhabung: Alle Chemikalien sollten in einem gut belüfteten Abzug gehandhabt werden. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe.

-

Reagenzien: Morpholin ist ätzend und entzündlich. Cyanoacetamid ist giftig beim Verschlucken. 2-Heptanon ist entzündlich.

-

Reaktion: Beim Erhitzen von entzündlichen Lösungsmitteln besteht Brandgefahr. Stellen Sie sicher, dass die Apparatur korrekt aufgebaut ist und keine Lecks aufweist.

Schlussfolgerung

Die Gewald-Synthese bleibt eine der effizientesten Methoden zur Herstellung von 2-Aminothiophenen.[1] Durch ein fundiertes Verständnis des Mechanismus und die sorgfältige Kontrolle der Reaktionsparameter, wie in diesem Leitfaden beschrieben, können Forscher 2-Amino-4-methyl-5-pentylthiophen-3-carboxamid und ähnliche Derivate zuverlässig mit hoher Ausbeute und Reinheit synthetisieren. Dieser Leitfaden bietet die technische Grundlage und die praktischen Einblicke, die für den Erfolg in der Forschung und Entwicklung im Bereich der medizinischen Chemie erforderlich sind.

Referenzen

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279–293. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. (n.d.). Computational investigations on the mechanism of the Gewald reaction. ACS. [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

ResearchGate. (2022). Reaction optimization studies of the modified Gewald reaction. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. [Link]

-

Google Patents. (n.d.). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.

-

ResearchGate. (2025). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

ResearchGate. (2025). Gewald reaction and apply in drug synthesis. [Link]

-

Thomas, J., et al. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts, 13(07), 0684. [Link]

-

ResearchGate. (n.d.). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpbs.com [ijpbs.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Gewald reaction - Wikipedia [en.wikipedia.org]

- 15. Gewald Reaction [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide

This technical guide provides a comprehensive overview of the requisite starting materials for the synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, a polysubstituted aminothiophene of significant interest in medicinal chemistry and drug development.[1][2] The primary and most efficient synthetic route to this class of compounds is the Gewald multicomponent reaction, a one-pot synthesis renowned for its versatility and atom economy.[3][4][5] This document will delve into the specifics of the necessary reagents, the underlying reaction mechanism, a detailed experimental protocol, and key considerations for successful synthesis.

Introduction to 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide and the Gewald Reaction

Substituted 2-aminothiophenes are a critical scaffold in the development of various therapeutic agents due to their diverse biological activities.[1][2] The target molecule, 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, possesses a unique substitution pattern that makes it a valuable building block for further chemical elaboration. The Gewald reaction, first reported by Karl Gewald in 1961, stands as the most prominent and practical method for the synthesis of such polysubstituted 2-aminothiophenes.[4][5][6] This multicomponent reaction involves the condensation of a ketone (or aldehyde), an active methylene compound, and elemental sulfur in the presence of a basic catalyst.[3][4][7] The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the mild reaction conditions often employed.[5]

Core Starting Materials for the Synthesis

The successful synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide via the Gewald reaction is contingent on the judicious selection of three key starting materials and a suitable basic catalyst.

The Carbonyl Compound: 2-Heptanone

To achieve the desired substitution pattern at the 4 and 5 positions of the thiophene ring, the appropriate carbonyl compound is essential. For the target molecule, 2-heptanone is the required starting material. The methyl group of 2-heptanone will become the 4-methyl substituent, while the pentyl group will form the 5-pentyl substituent on the final thiophene ring.

-

Chemical Structure: CH₃COCH₂(CH₂)₃CH₃

-

Role: Provides the carbon backbone for positions 4 and 5 of the thiophene ring.

The Active Methylene Compound: Cyanoacetamide

The active methylene compound is the source of the 2-amino and 3-carboxamide functionalities of the target molecule. Cyanoacetamide is the ideal choice for this synthesis. The nitrile group participates in the initial condensation, and the amide group remains as the 3-carboxamide substituent.

-

Chemical Structure: NCCH₂CONH₂

-

Role: Provides the C2-amino group and the C3-carboxamide group of the thiophene ring.

Elemental Sulfur (S₈)

Elemental sulfur serves as the source of the sulfur atom that is incorporated into the thiophene ring. It is typically used in its powdered form.

-

Chemical Formula: S₈

-

Role: Provides the heteroatom for the formation of the thiophene ring.

The Basic Catalyst

A base is crucial to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound.[3] Commonly used bases for the Gewald reaction include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[3] The choice of base can influence the reaction rate and overall yield.[3]

-

Examples: Morpholine, Piperidine, Triethylamine

-

Role: Catalyzes the initial condensation step of the reaction.

The Gewald Reaction Mechanism

The mechanism of the Gewald reaction is a well-elucidated three-stage process:[3][4]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (2-heptanone) and the active methylene compound (cyanoacetamide) to form an α,β-unsaturated nitrile intermediate.[3][4]

-

Sulfur Addition: Elemental sulfur adds to the α-carbon of the α,β-unsaturated nitrile. The exact mechanism of this step is complex but is a critical part of the thiophene ring formation.[3]

-

Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[4]

Caption: The reaction mechanism of the Gewald synthesis.

Detailed Experimental Protocol

The following is a generalized, yet detailed, one-pot protocol for the synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide. Optimization may be required based on laboratory conditions and reagent purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Heptanone | 114.19 | 10 | 1.14 g (1.40 mL) |

| Cyanoacetamide | 84.08 | 10 | 0.84 g |

| Elemental Sulfur | 32.07 (as S) | 12 | 0.38 g |

| Morpholine | 87.12 | 2 | 0.17 g (0.17 mL) |

| Ethanol (Solvent) | 46.07 | - | 25 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-heptanone (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol).

-

Solvent Addition: Add 25 mL of ethanol to the flask.

-

Catalyst Addition: Add morpholine (2 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to 50-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide.

Experimental Workflow Diagram

Caption: A step-by-step experimental workflow for the synthesis.

Troubleshooting and Considerations

-

Low Yield: If the yield is low, ensure all reagents are pure and dry. The choice of base and solvent can also significantly impact the yield, so screening different catalysts (e.g., piperidine, triethylamine) and solvents (e.g., methanol, DMF) may be beneficial.[3]

-

Reaction Time: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields.[4][8]

-

Steric Hindrance: While not a major concern with 2-heptanone, for more sterically hindered ketones, a two-step procedure might be more effective. This involves first isolating the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation and then reacting it with sulfur and base.[3]

Conclusion

The synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide is readily achievable through the robust and versatile Gewald reaction. The key to a successful synthesis lies in the correct selection of the starting materials: 2-heptanone, cyanoacetamide, and elemental sulfur, along with an appropriate basic catalyst. This guide provides the fundamental knowledge and a practical protocol for researchers and scientists in the field of drug development to confidently approach the synthesis of this and related polysubstituted 2-aminothiophenes.

References

- BenchChem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.

-

Wikipedia. Gewald reaction. Available from: [Link]

- Putrová, Z., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010 (i) 209-246.

-

Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

- Puterová, Z., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

-

Gouda, M. A., et al. Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available from: [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]

-

Gouda, M. A., et al. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available from: [Link]

- Google Patents. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to the structural elucidation and purity assessment of this thiophene derivative. The methodologies outlined are grounded in established principles and supported by authoritative sources.

The Foundational Role of Spectroscopic Analysis

In drug discovery and development, an unambiguous structural confirmation of a synthesized compound is paramount. Spectroscopic techniques provide a detailed "fingerprint" of a molecule, revealing its atomic composition, connectivity, and electronic properties. For a molecule like 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, which possesses a privileged 2-aminothiophene scaffold known for its diverse biological activities, rigorous spectroscopic analysis is the cornerstone of quality control and regulatory compliance.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For the title compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The "Why" Behind the NMR Experiment

We employ a combination of one-dimensional (¹H, ¹³C) and potentially two-dimensional (COSY, HSQC, HMBC) NMR experiments. This multi-faceted approach is not merely for data collection; it's a systematic strategy to build a self-validating structural hypothesis. For instance, while ¹H NMR gives us proton counts and multiplicities, COSY confirms proton-proton couplings, and HSQC/HMBC experiments definitively link protons to their directly attached carbons and to carbons further away, respectively. This layered approach minimizes ambiguity and provides a robust, cross-verified structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly show exchangeable protons (e.g., -NH₂ and -CONH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2][3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -CH ₃ (pentyl) | ~0.9 | Triplet | 3H | Terminal methyl group of the pentyl chain. |

| -(CH ₂)₃- (pentyl) | ~1.3-1.6 | Multiplet | 6H | Methylene groups of the pentyl chain. |

| Thiophene-CH ₂- (pentyl) | ~2.7 | Triplet | 2H | Methylene group attached to the thiophene ring, deshielded. |

| Thiophene-CH ₃ | ~2.4 | Singlet | 3H | Methyl group attached to the thiophene ring. |

| -NH ₂ (amino) | ~6.6 | Broad Singlet | 2H | Amino protons, chemical shift can vary with concentration and solvent. |

| -CONH ₂ | ~7.0-7.5 | Broad Singlet | 2H | Amide protons, often appear as two separate signals due to restricted rotation. |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| -C H₃ (pentyl) | ~14 | Terminal methyl carbon. |

| -C H₂- (pentyl chain) | ~22-32 | Methylene carbons of the pentyl chain. |

| Thiophene-C H₂- (pentyl) | ~30 | Methylene carbon attached to the thiophene ring. |

| Thiophene-C H₃ | ~15 | Methyl carbon attached to the thiophene ring. |

| Thiophene C -NH₂ | ~160 | Carbon bearing the amino group, significantly deshielded. |

| Thiophene C -CH₃ | ~125 | Quaternary carbon with methyl substituent. |

| Thiophene C -C=O | ~110 | Quaternary carbon bearing the carboxamide. |

| Thiophene C -pentyl | ~145 | Quaternary carbon with pentyl substituent. |

| -C =O (amide) | ~168 | Carbonyl carbon of the carboxamide. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Expertise & Experience: Why HRMS is Non-Negotiable

For drug development, low-resolution MS is insufficient. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula.[2] This is a critical self-validating step; if the measured mass does not match the calculated mass for C₁₁H₁₈N₂OS, the compound is either impure or not the intended product. Electrospray ionization (ESI) is a preferred "soft" ionization technique that minimizes fragmentation and typically yields a strong protonated molecular ion peak ([M+H]⁺).

Experimental Protocol: HRMS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Mass range: typically m/z 50-500.

-

The instrument should be calibrated to ensure high mass accuracy.

-

Predicted Mass Spectral Data

-

Calculated Molecular Weight: C₁₁H₁₈N₂OS = 226.1167 g/mol

-

Expected HRMS (ESI⁺) Peak: [M+H]⁺ = 227.1245 m/z

Major Fragmentation Pathways: The fragmentation pattern will be influenced by the stability of the thiophene ring and the lability of the substituents. Key expected fragmentations include:

-

Loss of the carboxamide group (-CONH₂).

-

Cleavage of the pentyl chain.

-

Rearrangements of the thiophene ring system upon electron impact, although less prevalent with ESI.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of key functional groups.

Expertise & Experience: A Rapid, First-Pass Assessment

While NMR and MS provide detailed structural information, FTIR offers a rapid and cost-effective confirmation of the functional groups. The presence of sharp, characteristic peaks for the N-H and C=O stretches provides immediate evidence for the successful incorporation of the amino and carboxamide moieties. The absence of certain peaks (e.g., a nitrile stretch around 2220-2260 cm⁻¹ from a possible starting material) can be just as informative for confirming reaction completion and purity.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) setup. A small amount of the solid compound is placed directly on the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Place the sample on the crystal and collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral range: 4000-400 cm⁻¹.

-

Predicted FTIR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino & Amide) | 3400-3200 | Stretching (often two distinct peaks) |

| C-H (Aliphatic) | 2960-2850 | Stretching |

| C=O (Amide I) | ~1660 | Stretching |

| N-H (Amide II) | ~1600 | Bending |

| C=C (Thiophene) | ~1550-1450 | Ring Stretching |

| C-N | ~1350-1250 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Expertise & Experience: Understanding Conjugation

The thiophene ring, substituted with an electron-donating amino group and an electron-withdrawing carboxamide group, possesses a conjugated system that will absorb UV light. The position of the maximum absorbance (λ_max) is sensitive to the substituents and the solvent.[5] A 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent.[5] This technique is less critical for primary structure elucidation but is valuable for quantitative analysis (e.g., using a Beer-Lambert plot) and for studying electronic properties.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan the sample from approximately 200 to 400 nm.

-

Use the pure solvent as a blank.

-

The concentration should be adjusted to give a maximum absorbance of around 1.

-

Predicted UV-Vis Spectral Data

-

λ_max: Expected to be in the range of 250-350 nm, characteristic of a substituted thiophene ring with significant electronic conjugation. The exact λ_max will be influenced by the solvent polarity.[5][6]

Conclusion: A Self-Validating Spectroscopic Dossier

The structural elucidation of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide is achieved not by a single technique, but by the congruent and self-validating data from a suite of spectroscopic methods. The predicted data in this guide, based on established principles and data from analogous structures, provides a robust framework for researchers. Any significant deviation from these expected values should prompt a thorough investigation into the compound's purity, stability, or structural integrity. This rigorous, multi-technique approach ensures the highest level of scientific integrity for drug discovery and development professionals.

References

- The Ultraviolet Spectra of the Thiophene Derivatives. Source: Bulletin of University of Osaka Prefecture, Series A, Vol. 8, No. 1, 1959. [URL: Not directly available, but cited in multiple secondary sources.]

- Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. Source: ChemPhysChem, 2006. [URL: https://pubmed.ncbi.nlm.nih.gov/16521155/]

- Modelled UV-vis spectra for thiophene-N,N'substituted isoindigo (a) monomers and (b) dimers. Source: ResearchGate, 2017. [URL: https://www.researchgate.net/figure/Modelled-UV-vis-spectra-for-thiophene-N-N-substituted-isoindigo-a-monomers-and-b_fig4_321683103]

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Source: National Institutes of Health (NIH), 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9778794/]

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Source: MDPI, 2023. [URL: https://www.mdpi.com/1420-3049/28/14/5475]

- 2-Thiophenecarboxamide | C5H5NOS | CID 22063. Source: PubChem, National Institutes of Health (NIH). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiophenecarboxamide]

- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Source: ResearchGate, 2003. [URL: https://www.researchgate.

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Source: ResearchGate, 1972. [URL: https://www.researchgate.

- 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4. Source: Benchchem. [URL: https://www.benchchem.com/product/b1282491]

- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Source: TÜBİTAK Academic Journals, 2011. [URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=13847]

- Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Source: National Institutes of Health (NIH), 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538221/]

- Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. Source: ResearchGate, 1999. [URL: https://www.researchgate.net/publication/257700201_Synthesis_of_2-methyl-5-amino-4-oxo-3-sulfonyl_esters_as_precursors_of_pseudodipeptides]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide. This document is intended for researchers, chemists, and drug development professionals who rely on spectroscopic techniques for the structural elucidation and verification of heterocyclic compounds. By integrating established spectroscopic principles with data from analogous structures, this guide explains the causality behind spectral features, offering a self-validating framework for the characterization of this and similar 2-aminothiophene derivatives. Detailed methodologies, data interpretation, and visual workflows are presented to ensure both technical accuracy and practical utility.

Introduction

Substituted 2-aminothiophenes are a cornerstone class of heterocyclic compounds, serving as versatile building blocks in the synthesis of molecules with significant pharmacological, agrochemical, and material science applications.[1] Their inherent structural features allow for diverse functionalization, leading to a wide array of derivatives with activities such as antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The compound of interest, 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, embodies the key functional groups of this class: a primary aromatic amine, a primary amide, and alkyl substituents on a thiophene core.

Accurate structural confirmation is paramount in the synthesis and application of such compounds. Spectroscopic methods, particularly NMR and IR, are indispensable tools for this purpose. This guide provides an in-depth, predictive analysis of the key spectral characteristics of this molecule, grounded in fundamental principles and supported by empirical data from related structures.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the atoms of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide are systematically numbered as shown in the diagram below. This numbering convention will be used consistently throughout the ¹H and ¹³C NMR analysis sections.

Caption: Molecular structure of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. For the title compound, we anticipate characteristic vibrational bands for the amine (N-H), amide (N-H, C=O), alkyl (C-H), and thiophene ring (C=C, C-S) moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. The spectrum is recorded, typically by co-adding 16 or 32 scans in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the key vibrational frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3450 & ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3300 & ~3180 | Medium, Broad | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) |

| 2955, 2925, 2855 | Strong | Asymmetric & Symmetric C-H Stretch | Pentyl & Methyl Groups |

| ~1660 | Strong, Sharp | C=O Stretch (Amide I band) | Primary Amide (-CONH₂) |

| ~1620 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1590 | Medium | N-H Bend (Amide II band) | Primary Amide (-CONH₂) |

| ~1530 | Medium | C=C Stretch | Thiophene Ring |

| ~1465 | Medium | C-H Bend (Scissoring) | -CH₂- & -CH₃ |

| ~1380 | Medium | C-H Bend (Symmetric) | -CH₃ |

| ~1320 | Medium | C-N Stretch | Aromatic Amine |

| ~700 | Medium | C-S Stretch | Thiophene Ring |

Detailed Interpretation of the IR Spectrum

-

N-H Stretching Region (3500-3100 cm⁻¹): The spectrum is expected to be complex in this region due to the presence of both a primary amine and a primary amide. The primary amine (-NH₂) should exhibit two distinct, relatively sharp bands around 3450 and 3350 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[4][5] The primary amide (-CONH₂) N-H stretches typically appear as two broader bands around 3300 and 3180 cm⁻¹, often broadened by hydrogen bonding.[6]

-

C-H Stretching Region (3000-2800 cm⁻¹): Strong absorptions below 3000 cm⁻¹ are definitive evidence of saturated C-H bonds. Peaks around 2955 cm⁻¹, 2925 cm⁻¹, and 2855 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the methyl and methylene groups in the pentyl and methyl substituents.

-

Carbonyl and C=C Double Bond Region (1700-1500 cm⁻¹): The most intense peak in this region will be the amide C=O stretch (Amide I band) at approximately 1660 cm⁻¹.[7] Its position indicates a conjugated amide system. Close to this, the N-H scissoring vibration of the primary amine is expected around 1620 cm⁻¹.[8] The Amide II band, which arises from a mix of N-H bending and C-N stretching, should appear near 1590 cm⁻¹. Finally, C=C stretching vibrations from the thiophene ring are expected around 1530 cm⁻¹.[9]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations. Key identifiable peaks include C-H bending modes for the alkyl groups (~1465 and ~1380 cm⁻¹), the aromatic C-N stretch (~1320 cm⁻¹), and characteristic vibrations of the thiophene ring, including the C-S stretch (~700 cm⁻¹).[8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-N (Amide) | ~7.2 | br s | 2H | -C(O)NH₂ |

| H-N (Amine) | ~4.8 | br s | 2H | Thiophene-NH₂ |

| H-8 | ~2.75 | t, J ≈ 7.6 Hz | 2H | -S-C-CH₂ -CH₂- |

| H-7 | ~2.25 | s | 3H | Thiophene-CH₃ |

| H-9 | ~1.65 | p | 2H | -CH₂-CH₂ -CH₂- |

| H-10, H-11 | ~1.35 | m | 4H | -CH₂-CH₂ -CH₂ -CH₃ |

| H-12 | ~0.90 | t, J ≈ 7.2 Hz | 3H | -CH₂-CH₃ |

(s = singlet, t = triplet, p = pentet, m = multiplet, br s = broad singlet)

Detailed Interpretation of the ¹H NMR Spectrum

-

Amide Protons (-CONH₂): The two protons of the primary amide are expected to appear as a broad singlet around 7.2 ppm. Their chemical shift is downfield due to the electron-withdrawing effect of the adjacent carbonyl group. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential restricted rotation around the C-N bond.

-

Amine Protons (-NH₂): The primary amine protons attached directly to the thiophene ring are expected as a broad singlet around 4.8 ppm. Their signal is typically broad and may exchange with trace amounts of D₂O in the solvent, causing it to disappear.[8]

-

Pentyl Chain Protons (H-8 to H-12):

-

H-8: The methylene protons alpha to the thiophene ring are deshielded by the aromatic system and appear as a triplet around 2.75 ppm. The triplet multiplicity arises from coupling to the two adjacent H-9 protons.

-

H-9, H-10, H-11: The internal methylene groups of the pentyl chain will appear as overlapping multiplets in the typical aliphatic region of ~1.3-1.7 ppm. The H-9 protons, being adjacent to H-8 and H-10, are predicted to be a pentet or sextet.

-

H-12: The terminal methyl group of the pentyl chain appears as a distinct triplet upfield around 0.90 ppm, a classic signature for an ethyl or larger alkyl chain.

-

-

Methyl Protons (H-7): The methyl group attached to the thiophene ring (C4) is in a unique environment with no adjacent protons to couple with. Therefore, it will appear as a sharp singlet at approximately 2.25 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental workflow for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the use of a ¹³C-specific pulse program, often with proton decoupling (e.g., zgpg30), to produce a spectrum of sharp singlets for each carbon. Acquisition times are generally longer due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Atom Label | Chemical Shift (δ, ppm) | Assignment |

| C-6 | ~168.5 | Amide Carbonyl (C =O) |

| C-2 | ~160.0 | C -NH₂ on Thiophene |

| C-5 | ~145.0 | C -Pentyl on Thiophene |

| C-4 | ~128.0 | C -Methyl on Thiophene |

| C-3 | ~105.0 | C -CONH₂ on Thiophene |

| C-11 | ~31.5 | -CH₂-C H₂-CH₃ |

| C-9 | ~30.5 | -CH₂-C H₂-CH₂- |

| C-8 | ~29.0 | Thiophene-C H₂- |

| C-10 | ~22.5 | -C H₂-CH₂-CH₃ |

| C-12 | ~14.1 | Terminal -C H₃ |

| C-7 | ~13.8 | Thiophene-C H₃ |

Detailed Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-6): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around 168.5 ppm, which is characteristic for this functional group.[10][11]

-

Thiophene Carbons (C-2, C-3, C-4, C-5): These carbons resonate in the aromatic region.

-

C-2: The carbon bearing the electron-donating amino group is significantly deshielded and is predicted to be the furthest downfield of the ring carbons, around 160.0 ppm.

-

C-5 & C-4: The carbons substituted with alkyl groups (pentyl and methyl) will have shifts influenced by both their position and the electronic effects of the other substituents. They are predicted to appear around 145.0 ppm and 128.0 ppm, respectively.

-

C-3: This carbon, situated between the electron-donating amine (at C2) and the electron-withdrawing methyl group (at C4), is expected to be the most shielded of the ring carbons, appearing upfield around 105.0 ppm.[12]

-

-

Alkyl Carbons (C-7 to C-12): These carbons appear in the upfield aliphatic region (< 40 ppm).

-

Pentyl Chain (C-8 to C-12): The chemical shifts for the pentyl chain carbons are expected in the range of 14-32 ppm. The terminal methyl carbon (C-12) will be the most shielded, appearing around 14.1 ppm. The other methylene carbons will have distinct shifts between ~22 and ~32 ppm.

-

Methyl Carbon (C-7): The methyl carbon attached to the thiophene ring is predicted to be around 13.8 ppm, very close to the terminal methyl of the pentyl chain.

-

Conclusion

The comprehensive analysis of the IR, ¹H NMR, and ¹³C NMR spectra provides a cohesive and self-validating structural confirmation of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide. The IR spectrum clearly identifies the key primary amine, primary amide, and alkyl functional groups. The ¹H NMR spectrum successfully maps the proton environments, confirming the connectivity and relative number of protons through chemical shifts, integration, and coupling patterns. Finally, the ¹³C NMR spectrum accounts for all unique carbon atoms in the molecule, from the downfield carbonyl to the upfield alkyl carbons. Together, these techniques provide an unambiguous and robust characterization of the target molecule, serving as a reliable reference for researchers in the field.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Gouda, M. A., et al. (n.d.). Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate.

- International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- D-Scholarship@Pitt. (2016). Primary amide raman vibrations as environmental and structural markers of glutamine and asparagine protein.

- SciSpace. (1962). N-H Stretching Frequencies of Amines and Amides.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....

- Stenutz. (n.d.). NMR chemical shift prediction of thiophenes.

- PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

- University of Regensburg. (n.d.). Chemical shifts.

- ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of....

- University of Potsdam. (n.d.). Tables For Organic Structure Analysis.

- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.

- TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds.

- ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

- Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 12. NMR chemical shift prediction of thiophenes [stenutz.eu]

A Strategic Guide to Unveiling the Therapeutic Potential of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide: A Biological Activity Screening Cascade

Foreword: The Thiophene Scaffold as a Modern Privileged Structure